N3-Methyl-2'-O-methyluridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-3-methylpyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O6/c1-12-7(15)3-4-13(11(12)17)10-9(18-2)8(16)6(5-14)19-10/h3-4,6,8-10,14,16H,5H2,1-2H3/t6-,8-,9-,10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTFGHFBGGZEXEU-PEBGCTIMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CN(C1=O)C2C(C(C(O2)CO)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=O)C=CN(C1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N3-Methyl-2'-O-methyluridine: A Technical Guide to its Structure, Synthesis, and Application

This in-depth technical guide provides a comprehensive overview of N3-Methyl-2'-O-methyluridine, a modified ribonucleoside with significant potential in nucleic acid-based therapeutics and research. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its chemical structure, synthesis, and functional implications.

Introduction: The Significance of Modified Nucleosides

The landscape of nucleic acid research and therapeutics is increasingly reliant on the strategic incorporation of modified nucleosides. These modifications, ranging from simple methylations to more complex conjugations, are pivotal in enhancing the stability, efficacy, and specificity of oligonucleotides. This compound is a prime example of a doubly modified uridine molecule, engineered to confer specific desirable properties. This guide will dissect the chemical architecture of this compound and explore its relevance in modern molecular applications.

Unveiling the Chemical Structure of this compound

This compound is a derivative of the natural ribonucleoside, uridine. Its structure is characterized by two key modifications:

-

A methyl group at the N3 position of the uracil base: The uracil base, a pyrimidine, is methylated at the nitrogen atom in the third position of the ring.

-

A methyl group at the 2'-hydroxyl (2'-OH) group of the ribose sugar: The hydroxyl group on the second carbon of the ribose moiety is replaced by a methoxy group.

These modifications are covalently attached to the core uridine scaffold, which consists of a uracil base linked to a ribose sugar via a β-N1-glycosidic bond.

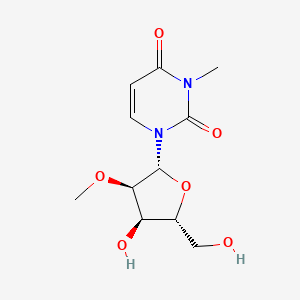

The systematic IUPAC name for this compound is 1-((2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxytetrahydrofuran-2-yl)-3-methylpyrimidine-2,4(1H,3H)-dione.

Below is a two-dimensional representation of the chemical structure of this compound:

Synthesis and Physicochemical Properties

The synthesis of this compound can be achieved through a multi-step process that involves the separate or sequential introduction of the two methyl groups onto the uridine scaffold. A common strategy involves the preparation of N3-methyluridine and 2'-O-methyluridine intermediates.

Recent advancements have focused on the synthesis of 2'-O-alkyl/2'-fluoro-N3-methyluridine phosphoramidites, which are the building blocks for incorporating these modified nucleosides into oligonucleotides using automated solid-phase synthesis.[1] The synthesis of the 2'-O-methyl-N3-methyluridine phosphoramidite would logically follow a similar pathway, starting from commercially available uridine.[1]

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C11H16N2O6 | Inferred |

| Molecular Weight | 272.26 g/mol | Inferred |

| CAS Number | Not directly available | N/A |

The introduction of the N3-methyl group can disrupt Watson-Crick base pairing, leading to a decrease in the thermal stability of nucleic acid duplexes.[2] Conversely, the 2'-O-methyl modification generally increases the thermal stability of duplexes and provides significant resistance to nuclease degradation.[2] The combination of these two modifications in this compound results in a unique set of properties that can be exploited in various applications.

Experimental Protocols and Characterization

The successful synthesis and purification of this compound and its incorporation into oligonucleotides require rigorous characterization.

Synthesis of this compound Phosphoramidite

The synthesis of the corresponding phosphoramidite is a critical step for its use in oligonucleotide synthesis. A plausible synthetic workflow is outlined below:

Step-by-Step Methodology:

-

5'-O-Protection: The 5'-hydroxyl group of uridine is protected with a dimethoxytrityl (DMT) group.

-

N3-Methylation: The N3 position of the uracil base is methylated.

-

2'-O-Methylation: The 2'-hydroxyl group of the ribose is methylated.

-

5'-O-Deprotection: The DMT group is removed from the 5'-hydroxyl group.

-

Phosphitylation: The 5'-hydroxyl group is reacted with a phosphitylating agent to yield the final phosphoramidite.

Characterization Techniques

A battery of analytical techniques is employed to confirm the identity and purity of the synthesized compound and the modified oligonucleotides.

| Technique | Purpose |

| Nuclear Magnetic Resonance (NMR) | To confirm the chemical structure and the positions of the methyl groups. |

| Mass Spectrometry (MS) | To determine the molecular weight and confirm the identity of the compound. |

| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the synthesized nucleoside and the resulting oligonucleotides. |

| Thermal Denaturation (Tm) Analysis | To evaluate the effect of the modification on the stability of nucleic acid duplexes. |

| Nuclease Stability Assays | To determine the resistance of modified oligonucleotides to enzymatic degradation. |

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in several areas of nucleic acid research and therapeutics.

Enhancing Nuclease Resistance

The 2'-O-methyl group is well-known to confer significant resistance to degradation by nucleases.[2] This is a critical feature for in vivo applications of therapeutic oligonucleotides, such as antisense oligonucleotides and siRNAs, as it prolongs their half-life in biological fluids.

Modulating Duplex Stability for Improved RNAi Activity

While the 2'-O-methyl group enhances duplex stability, the N3-methyl group has a destabilizing effect.[2] This "thermodynamic asymmetry" can be strategically employed in RNA interference (RNAi) applications. For instance, incorporating this compound into the passenger strand of an siRNA can facilitate its removal, thereby promoting the loading of the guide strand into the RNA-induced silencing complex (RISC) and enhancing gene silencing activity. A recent study has demonstrated that 2′-O-Alkyl-N3-Methyluridine functionalization of the passenger strand can indeed improve RNAi activity.

Probing RNA Structure and Function

As a modified nucleoside, this compound can be used as a probe to study RNA structure and function. The introduction of this modification at specific sites can help elucidate the role of base pairing and ribose conformation in RNA-protein interactions and catalytic activity.

Conclusion

This compound represents a sophisticated modification with a dual impact on the properties of nucleic acids. The combination of enhanced nuclease resistance from the 2'-O-methyl group and the duplex-destabilizing effect of the N3-methyl group offers a unique tool for the rational design of therapeutic oligonucleotides and for fundamental studies of RNA biology. As our understanding of the nuanced effects of nucleoside modifications continues to grow, compounds like this compound will undoubtedly play an increasingly important role in advancing the field of nucleic acid science.

References

-

Synthesis of N3-Methyluridine- and 2'-O-Alkyl/2'-Fluoro-N3-Methyluridine-Modified Phosphoramidites and Their Incorporation into DNA and RNA Oligonucleotides. Current Protocols. URL: [Link]

-

N3-Methyluridine and 2'-O-Alkyl/2'-Fluoro-N3-methyluridine functionalized nucleic acids improve nuclease resistance while maintaining duplex geometry. Bioorganic & Medicinal Chemistry. URL: [Link]

-

2'-O-Alkyl-N3-Methyluridine Functionalized Passenger Strand Improves RNAi Activity by Modulating the Thermal Stability. ACS Omega. URL: [Link]

-

N3-Methyluridine | C10H14N2O6 - PubChem. National Center for Biotechnology Information. URL: [Link]

-

Base Pairing and Functional Insights into N3-Methylcytidine (m3C) in RNA. ACS Chemical Biology. URL: [Link]

Sources

- 1. Synthesis of N3-Methyluridine- and 2'-O-Alkyl/2'-Fluoro-N3-Methyluridine-Modified Phosphoramidites and Their Incorporation into DNA and RNA Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N3-Methyluridine and 2'-O-Alkyl/2'-Fluoro-N3-methyluridine functionalized nucleic acids improve nuclease resistance while maintaining duplex geometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N3-Methyl-2'-O-methyluridine: Synthesis, Properties, and Applications in RNA Therapeutics

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly advancing field of nucleic acid therapeutics, the strategic chemical modification of nucleosides is paramount to unlocking their full therapeutic potential. These modifications are instrumental in enhancing the stability, efficacy, and safety profiles of RNA-based drugs, including small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs). Among the diverse array of modifications, the dual alteration of both the nucleobase and the sugar moiety offers a powerful strategy for fine-tuning the properties of oligonucleotides. This guide provides a comprehensive technical overview of N3-Methyl-2'-O-methyluridine (m³U(m)), a doubly modified uridine analog, detailing its chemical and physical properties, synthesis, and its burgeoning role in the development of next-generation RNA therapeutics.

Core Properties of this compound

This compound, systematically named 1-((2R,3R,4R,5R)-4-Hydroxy-5-(hydroxymethyl)-3-methoxytetrahydrofuran-2-yl)-3-methylpyrimidine-2,4(1H,3H)-dione, is a synthetic nucleoside analog characterized by methylation at both the N3 position of the uracil base and the 2'-hydroxyl group of the ribose sugar.

Chemical and Physical Data

| Property | Value | Source |

| CAS Number | 7103-27-7 | [1][2] |

| Molecular Formula | C₁₁H₁₆N₂O₆ | [3] |

| Molecular Weight | 272.25 g/mol | [3] |

| Monoisotopic Mass | 272.1008 Da | [3] |

| Appearance | White to off-white solid (predicted) | |

| Solubility | Soluble in polar organic solvents such as DMSO and DMF. |

Synthesis of this compound and its Phosphoramidite

The synthesis of this compound and its subsequent conversion to the phosphoramidite form, suitable for oligonucleotide synthesis, is a multi-step process that requires careful control of protecting group chemistry. The general strategy involves the sequential methylation of the uracil base and the ribose sugar, followed by phosphitylation.

Synthetic Pathway Overview

The synthesis of 2'-O-alkyl-N3-methyluridine phosphoramidites generally starts from commercially available uridine.[4] A key intermediate is a tritylated N3-methyluridine, which then undergoes 2'-O-alkylation, in this case, methylation, followed by phosphitylation to yield the desired phosphoramidite monomer.[4] This monomer is then ready for incorporation into DNA and RNA oligonucleotides using conventional solid-phase synthesis.[4]

Caption: General synthetic pathway for this compound phosphoramidite.

Detailed Experimental Protocol: Synthesis of 2'-O-alkyl-N3-methyluridine Analogs and their Phosphoramidites

This protocol is adapted from the synthesis of 2'-O-alkyl-N3-methyluridine analogs and can be specifically tailored for the 2'-O-methyl derivative.

Basic Protocol 1: Synthesis of 2'-O-alkyl-N3-methyluridine Analogs and their Corresponding Phosphoramidites [4]

-

Protection of Uridine: Commercially available uridine is first protected at the 5'-hydroxyl group with a dimethoxytrityl (DMT) group and at the 3'- and 5'-hydroxyl groups with silyl protecting groups (e.g., TBDMS) to ensure regioselective methylation.

-

N3-Methylation: The protected uridine is then subjected to methylation at the N3 position of the uracil base, typically using a methylating agent like methyl iodide in the presence of a base.

-

Selective Deprotection: The 2'-hydroxyl protecting group is selectively removed to allow for the subsequent methylation step.

-

2'-O-Methylation: The free 2'-hydroxyl group is then methylated. This step is crucial and various methylating agents and conditions can be employed to achieve high yields.

-

Deprotection and Reprotection: The remaining protecting groups are manipulated to prepare the molecule for phosphitylation.

-

Phosphitylation: The final step involves the reaction of the 3'-hydroxyl group with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to generate the reactive phosphoramidite monomer.

Alternate Protocol 1: Synthesis of 2'-O-TBDMS-N3-methyluridine and its phosphoramidite [4]

This protocol provides an alternative route with different protecting group strategies that may be advantageous depending on the specific laboratory setup and available reagents.

Basic Protocol 2: Solid-phase synthesis of N3-methyluridine-modified DNA and RNA oligonucleotides [4]

The synthesized this compound phosphoramidite is then incorporated into oligonucleotides using an automated DNA/RNA synthesizer following standard phosphoramidite chemistry protocols.[1][4] This involves a cycle of detritylation, coupling, capping, and oxidation.

Impact on RNA Properties and Therapeutic Applications

The dual modification of this compound imparts unique and advantageous properties to RNA oligonucleotides, making it a valuable tool in the development of RNA-based therapeutics.

Enhanced Nuclease Resistance and Stability

A primary challenge in the therapeutic use of RNA is its susceptibility to degradation by cellular nucleases. Chemical modifications are essential to enhance their stability and prolong their therapeutic effect. The 2'-O-methyl modification is well-established to significantly increase nuclease resistance.[5][6] The addition of a methyl group at the N3 position of uridine can also contribute to increased stability.[7] The combination of these two modifications in this compound is expected to provide superior resistance to both endo- and exonucleases, leading to an extended half-life of the therapeutic oligonucleotide in biological systems.[8][9]

Modulation of Duplex Stability and Specificity

The incorporation of modified nucleosides can influence the thermal stability (Tm) of RNA duplexes. While 2'-O-methyl modifications generally increase duplex stability, the N3-methylation of uridine can be destabilizing due to the disruption of Watson-Crick hydrogen bonding.[8][10] This "thermodynamic asymmetry" can be strategically employed in siRNA design.[9] By incorporating destabilizing modifications like N3-methyluridine in the passenger strand, the loading of the guide strand into the RNA-induced silencing complex (RISC) can be enhanced, potentially leading to improved gene silencing activity.[9]

Caption: Role of modified siRNA in gene silencing.

Applications in siRNA Therapeutics

The unique properties of this compound make it a promising candidate for incorporation into siRNA duplexes. Studies on the closely related 2'-OMe-m³U have shown that its incorporation at the 3'-overhang and cleavage site of the passenger strand can lead to improved gene silencing activity.[9] This is attributed to the enhanced RISC loading of the guide strand due to the destabilizing effect of the N3-methylation on the passenger strand.[9]

Furthermore, the increased nuclease resistance conferred by the dual methylation can protect the siRNA from degradation, leading to a more sustained therapeutic effect. The strategic placement of such modifications can also help to minimize off-target effects, a critical consideration in the development of safe and effective RNAi therapeutics.[11][12][13]

Potential in Antisense Oligonucleotides

In addition to siRNA, this compound could also find applications in the design of antisense oligonucleotides. The enhanced stability and predictable modulation of binding affinity make it a valuable building block for ASOs that function through RNase H-independent mechanisms, such as steric blocking of translation or modulation of splicing.[6][14][15]

Analytical Characterization

The identity and purity of this compound and oligonucleotides containing this modification are confirmed using a combination of analytical techniques.

Mass Spectrometry

Mass spectrometry is a critical tool for confirming the molecular weight of the synthesized nucleoside and the final oligonucleotide. The predicted monoisotopic mass of this compound is 272.1008 Da.[3]

Predicted Collision Cross Section (CCS) values (Ų)

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 273.1086 | 152.6 |

| [M+Na]⁺ | 295.0905 | 162.8 |

| [M-H]⁻ | 271.0929 | 154.9 |

Data for the closely related N3-methyluridine is available for comparison.[16]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Conclusion

This compound represents a sophisticated and strategically designed modified nucleoside with significant potential in the field of RNA therapeutics. Its dual methylation offers a unique combination of enhanced stability and tunable hybridization properties. This makes it a valuable tool for researchers and drug developers seeking to optimize the performance of siRNAs and ASOs. As our understanding of the intricate relationship between chemical modifications and the biological activity of nucleic acids continues to grow, compounds like this compound will undoubtedly play a crucial role in the design of the next generation of safe and effective RNA-based medicines.

References

- Clearsynth. This compound. CS-O-62812.

- Biosynth. N3-Methyluridine | 2140-69-4 | NM06185.

- Sahoo, A., et al. (2024). N3-Methyluridine and 2′-O-Alkyl/2′-Fluoro-N3-methyluridine functionalized nucleic acids improve nuclease resistance while maintaining duplex geometry. Bioorganic & Medicinal Chemistry, 100, 117616.

- MedChemExpress. This compound. HY-139497.

- TRC. 3,2'-O-Dimethyluridine. D463375.

- Modomics. 3,2'-O-dimethyluridine (m3Um).

- IDT.

- Ui-Tei, K., et al. (2020). The siRNA Off-Target Effect Is Determined by Base-Pairing Stabilities of Two Different Regions with Opposite Effects. International Journal of Molecular Sciences, 21(18), 6785.

- Crooke, S. T., et al. (2019). Antisense oligonucleotides: A primer.

- Sahoo, A., & Gore, K. R. (2024). Synthesis of N3-Methyluridine- and 2'-O-Alkyl/2'-Fluoro-N3-Methyluridine-Modified Phosphoramidites and Their Incorporation into DNA and RNA Oligonucleotides. Current Protocols, 4(10), e70039.

- CureFFI.org. Antisense part III: chemistries. (2018).

- Horizon Discovery. Off-target effects: disturbing the silence of RNA interference (RNAi).

- Sahoo, A., et al. (2024). 2′-O-Alkyl-N3-Methyluridine Functionalized Passenger Strand Improves RNAi Activity by Modulating the Thermal Stability. ACS Medicinal Chemistry Letters.

- PubChem. 3-Methyluridine. CID 99592.

- Wagner, D., et al. (1991). A simple procedure for the preparation of protected 2'-O-methyl or 2'-O-ethyl ribonucleoside-3'-O-phosphoramidites. Nucleic Acids Research, 19(21), 5965–5971.

- PubChem. N3-Methyluridine. CID 316991.

- BenchChem. 2'-O-MOE-5MeU-3'-phosphoramidite. B1245037.

- Kraynack, B. A., & Rockwell, P. (2005). Small interfering RNAs containing full 2′-O-methylribonucleotide-modified sense strands display Argonaute2/eIF2C2-dependent activity. RNA, 11(2), 168-175.

- ChemicalBook. This compound | 7103-27-7.

- Dharmacon. ON-TARGETplus siRNA Reagents - Reduce off-targets and increase specificity.

- BOC Sciences. Phosphoramidite Chemistry for DNA and RNA Synthesis.

- Piekarska, I., et al. (2006). Effect of base modifications on structure, thermodynamic stability, and gene silencing activity of short interfering RNA. Biochemistry, 45(31), 9497–9505.

- Sahoo, A., et al. (2024). O-Alkyl/2′-Fluoro-N3-Methyluridine Functionalized Nucleic Acids Improve Nuclease Resistance While Maintaining Duplex Geometry. Bioorganic & Medicinal Chemistry, 100, 117616.

- Nainytė, M., et al. (2019). Synthesis of an acp3U phosphoramidite and incorporation of the hypermodified base into RNA.

- Lee, J., & Lee, J. (2023). Drug Discovery Perspectives of Antisense Oligonucleotides. Journal of Medicinal Chemistry.

- PubChemLite. N3-methyluridine (C10H14N2O6).

- SpectraBase. N-3-Methyluridine - Optional[13C NMR].

- PubChem. 2'-O-Methyluridine. CID 102212.

- Chemie Brunschwig AG. Guidebook for the Synthesis of Oligonucleotides.

- Grokipedia. 3-Methyluridine.

- polymer-books.com. N3-Methyl-2-O-methyluridine [7103-27-7].

- Mao, S., et al. (2021). Base Pairing and Functional Insights into N3-Methylcytidine (m3C) in RNA. Journal of the American Chemical Society, 143(1), 319-328.

- Mathivanan, J., et al. (2021). Synthesis and Purification of N3-Methylcytidine (m3C) Modified RNA Oligonucleotides. Current Protocols in Nucleic Acid Chemistry, 84(1), e307.

- Sahoo, A., et al. (2023). Synthesis and Structural Analysis of N‐Methyluridine and 2'‐Alkoxy/Fluoro‐N‐Methyluridine Nucleosides by Using NMR Spectroscopy, X‐Ray Crystallography, and Computational Methods. ChemistrySelect, 8(23), e202301039.

- Human Metabolome Database. 5-Methyluridine(1463-10-1) 1H NMR spectrum.

- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667.

- MedChemExpress (MCE). This compound.

- U.S. Patent No. 5,962,675. (1999). Chemical syntheses of 2'-O-methoxy purine nucleosides.

- Chui, H. M., & Chow, C. S. (2007). Synthesis and Solution Conformation Studies of 3-Substituted Uridine and Pseudouridine Derivatives. The Journal of Organic Chemistry, 72(19), 7168–7176.

- Sharma, G., et al. (2023). Synthesis of Nucleoside Analogs Containing Sulfur or Selenium Replacements of the Ribose Ring Oxygen or Carbon. The Journal of Organic Chemistry, 88(17), 11849-11867.

- Gulevich, A. V., & Gulevich, A. A. (2021). Modifications at the C(5) position of pyrimidine nucleosides. MOST Wiedzy.

Sources

- 1. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism [jove.com]

- 2. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Modomics - A Database of RNA Modifications [genesilico.pl]

- 4. Synthesis of N3-Methyluridine- and 2'-O-Alkyl/2'-Fluoro-N3-Methyluridine-Modified Phosphoramidites and Their Incorporation into DNA and RNA Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sg.idtdna.com [sg.idtdna.com]

- 6. Antisense part III: chemistries [cureffi.org]

- 7. grokipedia.com [grokipedia.com]

- 8. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2′-O-Alkyl-N3-Methyluridine Functionalized Passenger Strand Improves RNAi Activity by Modulating the Thermal Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Study on Synthesis and Upscaling of 2′-O-AECM-5-methyl Pyrimidine Phosphoramidites for Oligonucleotide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. horizondiscovery.com [horizondiscovery.com]

- 14. Antisense oligonucleotides: A primer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. PubChemLite - N3-methyluridine (C10H14N2O6) [pubchemlite.lcsb.uni.lu]

- 17. spectrabase.com [spectrabase.com]

- 18. 2'-O-Methyluridine | C10H14N2O6 | CID 102212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. scs.illinois.edu [scs.illinois.edu]

- 20. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

Topic: N3-Methyl-2'-O-methyluridine (m3U): A Subtle Modification with Profound Impact on RNA Function

An In-depth Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Abstract

The epitranscriptome, the collection of chemical modifications adorning RNA molecules, adds a critical layer of regulatory complexity to gene expression. Among these dozens of modifications, N3-methyl-2'-O-methyluridine (m3U) emerges as a unique and functionally significant mark. Its dual modification status—methylation on both the base (N3 position) and the sugar (2'-O position)—confers distinct physicochemical properties that profoundly influence RNA structure, stability, and interaction with the cellular machinery. This guide provides a deep technical dive into the core mechanism of action of m3U, detailing its biochemical impact, the enzymatic pathways governing its deposition, and its functional consequences in key RNA species. We further outline state-of-the-art methodologies for its detection and characterization, offering a robust framework for researchers investigating this critical RNA modification.

The Unique Chemical Architecture of m3U

To understand the mechanism of action of this compound, it is essential to first appreciate its distinct chemical structure. Unlike canonical uridine, m3U possesses two key alterations:

-

N3-methylation of the Uracil Base: A methyl group is added to the nitrogen at position 3 of the uracil ring. This position is critically involved in the Watson-Crick base pairing with adenine.

-

2'-O-methylation of the Ribose Sugar: A methyl group is attached to the hydroxyl group at the 2' position of the ribose sugar. This modification is common in RNA and is known to influence the sugar pucker conformation and protect against nuclease degradation.

This dual modification creates a chemically stable and sterically distinct nucleotide that disrupts canonical RNA interactions while promoting novel ones.

Core Mechanism of Action: Disruption and Recognition

The primary mechanism of action of m3U is rooted in steric hindrance and the alteration of hydrogen bonding capabilities. The methyl group at the N3 position physically obstructs the Watson-Crick face of the uracil base, preventing it from forming a standard base pair with adenosine. This has immediate and significant consequences for RNA function.

Impact on RNA Structure and Translation

The presence of m3U within a coding sequence can act as a significant roadblock for the translational machinery. When the ribosome encounters an m3U modification in an mRNA molecule, the N3-methyl group's interference with codon-anticodon pairing can lead to ribosomal stalling or frameshifting events. This disruption is not merely a passive blockade; it is a precise mechanistic checkpoint.

The 2'-O-methyl group further contributes to this effect by stabilizing the C3'-endo sugar pucker conformation, which favors an A-form helix typical of RNA. While this generally enhances the thermal stability of an RNA duplex, in the context of m3U, it locks the nucleotide into a conformation where the N3-methyl group is prominently displayed, exacerbating its disruptive potential during processes that require base-pair remodeling, such as translation elongation.

Below is a diagram illustrating the core principle of m3U's disruptive action.

Caption: Mechanism of m3U-induced translational disruption.

Biogenesis and Regulation: The FTSJ1 'Writer' Enzyme

In humans, the primary enzyme responsible for installing the m3U modification is FTSJ1 , an RNA methyltransferase. FTSJ1 is a dual-function enzyme, catalyzing both the N3-methylation of uridine and the 2'-O-methylation of the same nucleotide, although the precise order and interdependence of these events are areas of active investigation.

Mutations in the FTSJ1 gene are linked to non-syndromic X-linked intellectual disability, highlighting the critical role of m3U in proper neurological function. FTSJ1-mediated modification is particularly prominent in transfer RNA (tRNA), specifically at position 32 in the anticodon loop of certain tRNAs like tRNAPhe and tRNATrp. This specific placement is crucial for maintaining the structural integrity of the anticodon loop and ensuring accurate codon recognition and translational fidelity. A deficiency in m3U at this position can lead to tRNA instability and subsequent defects in protein synthesis.

Functional Consequences Across RNA Species

While best characterized in tRNA, m3U modifications are being discovered in other RNA types, suggesting broader functional roles.

| RNA Type | Position of m3U | Documented Functional Role |

| tRNA | Position 32 (Anticodon Loop) | Stabilizes anticodon loop structure, ensures translational fidelity and efficiency, prevents frameshifting. |

| mRNA | Coding & Non-coding regions | Can induce ribosome stalling, potentially modulating protein expression levels or serving as a quality control checkpoint. |

| rRNA | (Hypothesized) | May influence ribosome biogenesis and the catalytic activity of the peptidyl transferase center. |

This table summarizes the known and hypothesized roles of m3U. The field is rapidly evolving, with new functions likely to be uncovered.

Methodologies for the Detection and Analysis of m3U

Studying m3U requires specialized techniques capable of detecting this specific modification against a background of canonical bases. The N3-methyl group's ability to block reverse transcription under specific chemical treatments forms the basis of several powerful mapping methods.

Experimental Workflow: m3U-seq via Chemical Derivatization and Sequencing

One robust method for transcriptome-wide mapping of m3U is based on chemical treatment that induces misincorporation or truncation at m3U sites during reverse transcription (RT). A common approach involves demethylation followed by targeted chemical modification.

Protocol: High-Throughput m3U Mapping

-

RNA Isolation: Isolate total RNA or specific RNA fractions (e.g., mRNA, tRNA) from the biological sample of interest. Ensure high purity and integrity (RIN > 8.0).

-

RNA Fragmentation: Fragment RNA to an appropriate size for library preparation (e.g., 100-200 nt) using enzymatic or chemical methods.

-

Chemical Treatment (Key Step):

-

Treat the RNA sample with a demethylating agent under controlled conditions. This step is crucial for creating a reactive site.

-

Follow with a chemical modification agent (e.g., an amine-containing compound) that specifically adducts the now-accessible N3 position of the former m3U.

-

-

Reverse Transcription: Perform reverse transcription. The bulky chemical adduct at the m3U site will cause the reverse transcriptase to stall or misincorporate a different nucleotide, creating a specific "signature" in the resulting cDNA.

-

Library Preparation: Prepare a sequencing library from the cDNA. This involves ligation of adapters specific to the sequencing platform (e.g., Illumina).

-

Next-Generation Sequencing (NGS): Sequence the prepared library to generate high-throughput sequencing data.

-

Bioinformatic Analysis:

-

Align reads to the reference transcriptome.

-

Identify sites of high RT termination or specific nucleotide misincorporations that correspond to the signature of the chemical treatment at m3U sites.

-

Use specialized software to call m3U peaks with high confidence, often comparing against a non-treated control library.

-

The following diagram illustrates this experimental workflow.

Caption: High-level workflow for sequencing-based m3U mapping.

Conclusion and Future Outlook

This compound represents a fascinating example of how subtle chemical changes to RNA can enact powerful regulatory control. Its primary mechanism—disrupting Watson-Crick geometry to impede molecular processes like translation—positions it as a critical regulator of protein synthesis and RNA quality control. The discovery of its dedicated "writer" enzyme, FTSJ1, and the link to human disease underscore its biological importance.

Future research will undoubtedly focus on identifying potential "eraser" and "reader" proteins for m3U, which would complete the regulatory circuit for this modification. Furthermore, applying advanced single-molecule and quantitative mass spectrometry techniques will be pivotal in understanding the stoichiometry and dynamic regulation of m3U across different cellular states and its potential as a biomarker or therapeutic target in diseases like cancer and neurological disorders.

References

-

MIM Entry - # 300590 - MENTAL RETARDATION, X-LINKED 9; MRX9. Online Mendelian Inheritance in Man (OMIM). [Link]

-

Nagayoshi, Y., et al. FTSJ1 mutations in non-syndromic X-linked intellectual disability and functional analysis of the FTSJ1-p.F195S mutation. Journal of Human Genetics. [Link]

-

Wu, J., et al. FTSJ1-mediated this compound modification in mRNA is a new mechanism to regulate protein expression. bioRxiv. [Link]

A Technical Guide to the Function of N3-Methylated Nucleosides in Gene Expression

Abstract

N3-methylation of nucleosides, occurring on the N3 position of purines (N3-methyladenine, 3-mA) and pyrimidines (N3-methylcytidine, m3C), represents a critical layer of nucleic acid regulation with profound implications for gene expression. Historically viewed primarily through the lens of DNA damage, the field has evolved to recognize N3-methylation, particularly on RNA, as a dynamic epitranscriptomic regulator. This guide provides a comprehensive technical overview of the molecular mechanisms, biological functions, and analytical methodologies associated with N3-methylated nucleosides. We will explore the dichotomy of N3-methylation as both a cytotoxic DNA lesion requiring intricate repair pathways and a functional RNA modification that modulates translation and transcript stability. This document is intended for researchers, scientists, and drug development professionals seeking to understand and target the enzymatic machinery and functional consequences of this pivotal modification.

Part 1: The Dichotomous Role of N3-Methylation in Nucleic Acids

N3-methylation fundamentally alters the hydrogen-bonding capabilities of purine and pyrimidine bases. The addition of a methyl group at the N3 position disrupts the Watson-Crick base-pairing face, leading to significant structural and functional consequences for both DNA and RNA.

N3-Methyladenine (3-mA) in DNA: A Signal for Repair

N3-methyladenine (3-mA) is not a regulatory mark in DNA; it is a cytotoxic lesion predominantly formed by exposure to endogenous and environmental alkylating agents.[1][2] Its presence in the DNA minor groove physically obstructs the DNA replication machinery, halting DNA polymerase and leading to replication fork collapse if not repaired.[1][2] The primary cellular defense against 3-mA is the Base Excision Repair (BER) pathway, a highly specific system that identifies and removes the damaged base.

The Central Role of N-methylpurine DNA Glycosylase (MPG)

The initiator of BER for 3-mA is N-methylpurine DNA glycosylase (MPG), also known as alkyladenine DNA glycosylase (AAG).[3][4] MPG scans the DNA minor groove and, upon recognizing 3-mA, catalyzes the hydrolysis of the N-glycosidic bond, excising the damaged base.[3] This action creates a non-instructive abasic (apurinic/apyrimidinic or AP) site. While essential for initiating repair, the resulting AP site is itself a toxic intermediate that must be promptly processed by downstream enzymes (AP endonuclease, DNA polymerase, and DNA ligase) to restore the correct DNA sequence.[4]

Interestingly, elevated MPG activity has been paradoxically associated with increased lung cancer risk.[5][6] This counterintuitive finding suggests that an imbalance in the BER pathway, where the rate of base excision by MPG outpaces the subsequent repair steps, may lead to the accumulation of toxic AP sites, thereby promoting genomic instability.[5]

Direct Reversal by ALKBH3

An alternative repair mechanism involves direct demethylation by the AlkB homolog 3 (ALKBH3), an Fe(II)/2-oxoglutarate-dependent dioxygenase.[7][8] ALKBH3 can oxidatively remove the methyl group from 3-mA in single-stranded DNA (ssDNA), directly restoring adenine without excising the base.[7][9] ChIP-seq studies have revealed that ALKBH3 is enriched at transcriptionally active sites, such as promoters and enhancers.[7][9][10] This localization suggests a crucial role for ALKBH3 in repairing alkylation damage in the transiently single-stranded regions of DNA that form during transcription, thereby suppressing transcription-associated DNA damage and maintaining genomic integrity in highly expressed genes, a function particularly vital in proliferating cancer cells.[7][9]

N3-Methylcytidine (m3C) in RNA: An Epitranscriptomic Regulator

In contrast to its role in DNA, N3-methylation on RNA, specifically N3-methylcytidine (m3C), acts as a crucial post-transcriptional modification.[11][12] Found in transfer RNA (tRNA), ribosomal RNA (rRNA), and messenger RNA (mRNA), m3C is a dynamic mark installed by "writer" enzymes and potentially removed by "erasers," influencing multiple stages of RNA metabolism and function.[11][12][13]

The 'Writers': METTL Family Methyltransferases

The formation of m3C in mammals is catalyzed by a group of methyltransferase-like (METTL) enzymes with distinct substrate specificities:[12][14]

-

METTL2 and METTL6: These enzymes are primarily responsible for m3C modification in tRNAs.[12] Specifically, METTL2 modifies position 32 (C32) of certain tRNA isoacceptors, including tRNAThr and tRNAArg.[12] METTL6 also contributes to the total tRNA m3C pool, potentially targeting serine tRNA isoacceptors.[12][15] These modifications in the anticodon loop are critical for maintaining tRNA structural stability and decoding fidelity during translation.[16]

-

METTL8: This enzyme is the principal writer of m3C in mRNA.[12] A nuclear isoform of METTL8 is responsible for these modifications.[13][17] METTL8 also has a mitochondrial isoform that installs m3C on mitochondrial tRNAs, regulating mitochondrial protein synthesis.[11]

The 'Eraser': ALKBH3 Demethylase Activity on RNA

The ALKBH3 enzyme, in addition to its DNA repair function, also acts as an RNA demethylase.[8][18] It can remove methyl groups from 1-methyladenosine (m1A) and 3-methylcytidine (m3C) in RNA, with a preference for tRNA substrates.[8][18] This "eraser" activity introduces a dynamic aspect to RNA methylation, allowing for regulatory control. For example, by demethylating tRNAs, ALKBH3 can render them more susceptible to cleavage by angiogenin (ANG), leading to the generation of tRNA-derived small RNAs (tDRs).[18] These tDRs are themselves bioactive molecules implicated in cancer progression.[18]

Functional Consequences of m3C in Gene Expression

The location of the m3C mark dictates its functional impact:

-

In tRNA: m3C at position 32 (m3C32) in the anticodon loop helps to fine-tune codon recognition and maintain the translational reading frame.

-

In mRNA: m3C sites are frequently found in the 3' untranslated region (3' UTR).[13][17] The presence of m3C in the 3' UTR has been associated with decreased mRNA stability and subsequent degradation.[13][17] This suggests a direct role for m3C in regulating the lifespan of specific transcripts, thereby controlling the level of protein produced. This modification is also dynamic, responding to cellular stresses like hypoxia.[13][17]

| Enzyme Family | Specific Enzyme | Primary Substrate(s) | Key Function in N3-Methylation |

| DNA Glycosylase | MPG (AAG) | N3-methyladenine in DNA | Initiates Base Excision Repair: Excises 3-mA lesion, creating an AP site.[3][19] |

| Methyltransferases ('Writers') | METTL2, METTL6 | Cytoplasmic tRNAs | tRNA Modification: Catalyze m3C formation in specific tRNAs (e.g., tRNAThr, tRNAArg, tRNASer), impacting tRNA stability and function.[12][14] |

| METTL8 | mRNA, mitochondrial tRNAs | mRNA/mt-tRNA Modification: Installs m3C in mRNAs (regulating stability) and mitochondrial tRNAs (regulating mitochondrial translation).[11][12] | |

| Demethylases ('Erasers') | ALKBH3 | ssDNA, tRNA, RNA | DNA Repair & RNA Demethylation: Reverses 3-mA in ssDNA. Removes m1A and m3C from tRNA, influencing tRNA stability and tDR generation.[7][18] |

Part 2: Methodologies for Studying N3-Methylated Nucleosides

The detection and mapping of N3-methylated nucleosides require specialized and highly sensitive techniques. Methodological choice depends on whether the target is a DNA lesion or a modified RNA base and whether the goal is quantification or transcriptome-wide mapping.

Global Quantification by Mass Spectrometry

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate detection and quantification of modified nucleosides.[20][21]

Causality of Experimental Choice: LC-MS/MS is chosen for its high sensitivity and specificity. It can distinguish between isobaric compounds (e.g., 3-methylcytidine vs. N4-methylcytidine) based on their unique fragmentation patterns and chromatographic retention times.[22] The method involves hydrolyzing the total DNA or RNA from a sample into individual nucleosides, separating them by liquid chromatography, and identifying them by their mass-to-charge ratio.[20][21] For robust quantification, stable isotope-labeled internal standards are used to correct for variations in sample preparation and instrument response.[20]

Mapping m3C in RNA: m3C-IP-seq

To identify the precise location of m3C modifications across the transcriptome, antibody-based enrichment methods followed by high-throughput sequencing are employed. A recently developed method is m3C immunoprecipitation and sequencing (m3C-IP-seq).[11][13][17]

Principle of the Method: m3C-IP-seq leverages the property that N3-methylation on cytidine induces misincorporation (mutations) during reverse transcription.[17] The protocol uses a highly specific anti-m3C antibody to enrich for RNA fragments containing the modification. These fragments are then sequenced, and the m3C sites are identified as positions with significantly elevated mutation rates compared to background controls.

Protocol: m3C Immunoprecipitation and Sequencing (m3C-IP-seq)

This protocol is a generalized representation based on published methodologies.[11][17]

Self-Validating System: The trustworthiness of this protocol relies on the parallel processing of three sample types:

-

Input: A portion of the fragmented RNA saved before IP. This represents the total RNA population and is used to assess background mutation rates.

-

IP (Immunoprecipitation): The main experimental sample where RNA is enriched for m3C.

-

Dm (Demethylation): An IP sample that is subsequently treated with a demethylase like AlkB. This serves as a negative control to ensure that the antibody enrichment and the resulting mutational signal are specific to the methyl group.

Step-by-Step Methodology:

-

RNA Preparation:

-

Isolate total RNA from cells or tissues using a standard method (e.g., TRIzol). Ensure high quality and integrity (RIN > 7.0).

-

Fragment the RNA to an average size of ~100-200 nucleotides using appropriate fragmentation buffers or enzymatic methods. Purify the fragmented RNA.

-

-

Immunoprecipitation:

-

Set aside 5-10% of the fragmented RNA as the Input control.

-

Incubate the remaining RNA with a specific anti-m3C antibody pre-coupled to magnetic beads (e.g., Protein A/G). Perform incubation overnight at 4°C with rotation.

-

Wash the beads stringently to remove non-specifically bound RNA.

-

Elute the antibody-bound RNA from the beads.

-

For the Dm control: Split the eluted RNA into two portions. Treat one portion with a recombinant AlkB demethylase to remove m3C modifications. The other portion proceeds as the standard IP sample.

-

-

Library Construction:

-

Purify the RNA from the Input , IP , and Dm samples.

-

Construct sequencing libraries from all three samples using a strand-specific RNA-seq library preparation kit. This involves:

-

Reverse Transcription (RT): Use a high-processivity reverse transcriptase (e.g., SuperScript IV) that is sensitive to modifications. The m3C mark will cause the RT enzyme to misincorporate bases.

-

Second-strand synthesis.

-

Adapter ligation and library amplification.

-

-

-

Sequencing and Data Analysis:

-

Sequence the libraries on a high-throughput platform (e.g., Illumina NovaSeq).

-

Align reads to the reference genome/transcriptome.

-

Identify single nucleotide variants (mismatches) in each dataset.

-

Call m3C Sites: Develop a statistical pipeline to identify positions where the mismatch rate in the IP sample is significantly higher than in both the Input and Dm control samples. An exponential distribution can be used to model the background mutation rate from the Dm group.[17]

-

Part 3: Implications for Drug Development and Future Perspectives

The enzymes that write, erase, and read N3-methylated nucleosides are emerging as promising therapeutic targets.

-

Oncology: The upregulation of ALKBH3 in various cancers (prostate, lung, pancreatic) and its role in maintaining genomic integrity and promoting proliferation make it an attractive target for inhibition.[7][8][9] An ALKBH3 inhibitor could sensitize cancer cells to alkylating chemotherapy or inhibit their growth by allowing the accumulation of toxic DNA and RNA methylation. Similarly, the FTO protein, another AlkB family member known to demethylate m6A and other nucleosides, is also a validated cancer target, and inhibitors have shown anti-cancer activity.[23][24][25]

-

Neurobiology: Epitranscriptomic modifications, including N6-methyladenosine (m6A), are known to be critical for neuronal function, learning, and memory.[26] While the role of m3C in the brain is less explored, its impact on mRNA stability and translation suggests it could play a significant role in synaptic plasticity and neuronal development.

The field is rapidly advancing. The development of new sequencing technologies, such as single-cell methyl-3C sequencing (sc-m3C-seq or snm3C-seq), allows for the simultaneous profiling of DNA methylation and 3D genome architecture in individual cells, providing unprecedented insights into cell-type-specific gene regulation.[27][28][29][30] Applying similar multi-omic approaches to RNA modifications will undoubtedly uncover deeper layers of regulatory complexity, further cementing the role of N3-methylation as a critical modulator of gene expression in health and disease.

References

- Transcriptome-wide mapping of N3-methylcytidine modification at single-base resolution. (2025). Nucleic Acids Research.

- The oxidative demethylase ALKBH3 marks hyperactive gene promoters in human cancer cells. (2015). PubMed.

- Transcriptome-wide mapping of N3-methylcytidine modification at single-base resolution. (2025). PubMed.

- DNA-3-methyladenine glycosylase. (n.d.). Wikipedia.

- Three distinct 3-methylcytidine (m3C) methyltransferases modify tRNA and mRNA in mice and humans. (2017). PubMed.

- Transcriptome-wide mapping of N3-methylcytidine modification at single-base resolution. (2025). Nucleic Acids Research, Oxford Academic.

- The oxidative demethylase ALKBH3 marks hyperactive gene promoters in human cancer cells. (2015). PMC, NIH.

- MPG - Early Detection Research Network. (n.d.).

- Three distinct 3-methylcytidine (m3C) methyltransferases modify tRNA and mRNA in mice and humans. (2017).

- Elevated N3-methylpurine-DNA glycosylase DNA repair activity is associ

- The oxidative demethylase ALKBH 3 marks hyperactive gene promoters in human cancer cells. (n.d.). Semantic Scholar.

- Structural basis for METTL6-mediated m3C RNA methyl

- AlkB homolog 3-mediated tRNA demethylation promotes protein synthesis in cancer cells. (2017). PMC, PubMed Central.

- Transfer RNA demethylase ALKBH3 promotes cancer progression via induction of tRNA-derived small RNAs. (n.d.). Nucleic Acids Research, Oxford Academic.

- A DNA repair-independent role for alkyladenine DNA glycosylase in alkylation-induced unfolded protein response. (n.d.). PNAS.

- DNA methylation determination by liquid chromatography–tandem mass spectrometry using novel biosynthetic [U-15N]deoxycytidine and [U-15N]methyldeoxycytidine internal standards. (n.d.). NIH.

- N-Methylpurine DNA Glycosylase and OGG1 DNA Repair Activities: Opposite Associations With Lung Cancer Risk. (2012). PMC, NIH.

- Evolving specificity of tRNA 3-methyl-cytidine-32 (m3C32)

- studies of methylated nucleosides by tandem mass spectrometry (gas phase reactions). (n.d.). Purdue University.

- A novel inhibitor of N 6-methyladenosine demethylase FTO induces mRNA methylation and shows anti-cancer activities. (n.d.). PubMed.

- Leveraging 3D Genome and Methylation Signatures to Develop a Comprehensive Cell

- FTO-mediated m6A demethylation regulates GnRH expression in the hypothalamus via the PLCβ3/Ca2+/CAMK signalling p

- Selective detection of ribose-methylated nucleotides in RNA by a mass spectrometry-based method. (n.d.). Nucleic Acids Research, Oxford Academic.

- Detecting Nucleoside Post Enzymatic Cleavage Modifications in RNA Using Fast Product Ion Scanning Triple Quadrupole Mass. (n.d.). Shimadzu.

- Nitric oxide inhibits FTO demethylase activity to regulate N>6>-methyladenosine mRNA methylation. (n.d.). University of Galway Research.

- Automated Identification of Modified Nucleosides during HRAM-LC-MS/MS using a Metabolomics ID Workflow with Neutral Loss Detection. (2024). NIH.

- Effect of N3-Methyladenine and an Isosteric Stable Analogue on DNA Polymeriz

- Nitric oxide inhibits FTO demethylase activity to regulate N6-methyladenosine mRNA methylation. (2023).

-

Computational Methods for Single-Cell DNA Methylome Analysis. (n.d.). Oxford Academic. [Link]

- Roles of N6‐Methyladenosine Demethylase FTO in Malignant Tumors Progression. (2021). PMC, NIH.

- Single-cell DNA methylome and 3D multi-omic atlas of the adult mouse brain. (2023). PMC, NIH.

- Simultaneous profiling of 3D genome structure and DNA methylation in single human cells. (n.d.). PMC, NIH.

- Simultaneous profiling of 3D genome structure and DNA methylation in single human cells. (n.d.).

- The biological effects of N3-methyladenine. (n.d.). PubMed.

- Nucleobases obtained by N1-methylation of purines and N3-methylation of pyrimidines. (n.d.).

- Getting Started Guide: Single-Cell 3D Genomics. (2022). Arima Genomics.

- Single Cell DNA Methylation and 3D Genome Architecture in the Human Brain. (n.d.). PMC, NIH.

- DNA Methylation Mechanism, Functions and Applic

- DNA Methylation and Its Basic Function. (2012). PMC, NIH.

- Ambiguity and transcriptional errors as a result of methylation of N-1 of purines and N-3 of pyrimidines. (1979).

- RNA N6-methyladenosine and the regulation of RNA localisation and function in the brain. (n.d.). PMC, NIH.

- DNA methylation 101: what is important to know about DNA methylation and its role in SLE risk and disease heterogeneity. (2018). PMC, NIH.

- N6-methyladenosine RNA methylation: From regulatory mechanisms to potential clinical applic

- Methyladenosine Modification in RNAs: Classification and Roles in Gastrointestinal Cancers. (2021). PMC, NIH.

- Defects in purine nucleotide metabolism lead to substantial incorporation of xanthine and hypoxanthine into DNA and RNA. (n.d.). PMC, PubMed Central.

- Role of the N6-methyladenosine RNA mark in gene regulation and its implications on development and disease. (n.d.). PubMed.

Sources

- 1. Effect of N3-Methyladenine and an Isosteric Stable Analogue on DNA Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The biological effects of N3-methyladenine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DNA-3-methyladenine glycosylase - Wikipedia [en.wikipedia.org]

- 4. pnas.org [pnas.org]

- 5. Elevated N3-methylpurine-DNA glycosylase DNA repair activity is associated with lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-Methylpurine DNA Glycosylase and OGG1 DNA Repair Activities: Opposite Associations With Lung Cancer Risk - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The oxidative demethylase ALKBH3 marks hyperactive gene promoters in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. AlkB homolog 3-mediated tRNA demethylation promotes protein synthesis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The oxidative demethylase ALKBH3 marks hyperactive gene promoters in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. semanticscholar.org [semanticscholar.org]

- 11. Transcriptome-wide mapping of N3-methylcytidine modification at single-base resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Three distinct 3-methylcytidine (m3C) methyltransferases modify tRNA and mRNA in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Transcriptome-wide mapping of N3-methylcytidine modification at single-base resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Structural basis for METTL6-mediated m3C RNA methylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Evolving specificity of tRNA 3-methyl-cytidine-32 (m3C32) modification: a subset of tRNAsSer requires N6-isopentenylation of A37 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. academic.oup.com [academic.oup.com]

- 19. MPG — Early Detection Research Network [edrn.cancer.gov]

- 20. DNA methylation determination by liquid chromatography–tandem mass spectrometry using novel biosynthetic [U-15N]deoxycytidine and [U-15N]methyldeoxycytidine internal standards - PMC [pmc.ncbi.nlm.nih.gov]

- 21. shimadzu.com [shimadzu.com]

- 22. Automated Identification of Modified Nucleosides during HRAM-LC-MS/MS using a Metabolomics ID Workflow with Neutral Loss Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 23. A novel inhibitor of N 6-methyladenosine demethylase FTO induces mRNA methylation and shows anti-cancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. research.universityofgalway.ie [research.universityofgalway.ie]

- 25. Roles of N6‐Methyladenosine Demethylase FTO in Malignant Tumors Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 26. RNA N6-methyladenosine and the regulation of RNA localisation and function in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 27. arimagenomics.com [arimagenomics.com]

- 28. Single-cell DNA methylome and 3D multi-omic atlas of the adult mouse brain - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Simultaneous profiling of 3D genome structure and DNA methylation in single human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 30. arimagenomics.com [arimagenomics.com]

An In-depth Technical Guide to the Structural and Functional Consequences of N3-Methyl-2'-O-methyluridine in RNA

Abstract

RNA modifications are critical regulators of RNA structure and function, forming a complex epitranscriptomic layer of gene regulation. Among the more than 170 known modifications, those that alter both the base and the sugar of a nucleotide can impart unique biophysical properties. This technical guide provides an in-depth analysis of N3-Methyl-2'-O-methyluridine, a dually modified nucleoside, and its impact on RNA secondary structure. We dissect the individual contributions of N3-methylation and 2'-O-methylation to elucidate their combined effect on Watson-Crick base pairing, duplex stability, and nuclease resistance. This guide details authoritative, field-proven methodologies, including high-throughput chemical probing (SHAPE-MaP, DMS-MaPseq) and biophysical techniques (NMR, Thermal Denaturation), for empirically determining the structural consequences of this modification. We provide not only step-by-step protocols but also the causal reasoning behind experimental choices, empowering researchers to design and interpret their own investigations. Finally, we explore the profound implications of strategically incorporating this compound in RNA-based therapeutics, such as siRNAs and antisense oligonucleotides, to fine-tune their stability and activity.

Introduction: The Functional Significance of RNA Modifications

The central dogma of molecular biology has expanded to recognize RNA as a highly dynamic and functionally diverse molecule, whose activity is intricately regulated by post-transcriptional chemical modifications.[1][2] This "epitranscriptome" influences every aspect of an RNA's life cycle, from folding and stability to its interactions with proteins and other nucleic acids. RNA secondary structure, the pattern of intramolecular base pairing, is a primary determinant of its function.[3][4] Modifications can act as molecular switches, subtly or dramatically altering these structures to modulate biological outcomes.

Uridine is a frequent target for modification. Two common and well-studied modifications are methylation at the N3 position of the base (N3-methyluridine, m3U) and methylation at the 2'-hydroxyl of the ribose sugar (2'-O-methyluridine, Um).

-

N3-methyluridine (m3U) is found in ribosomal RNA (rRNA) across all domains of life and plays a role in ribosome function.[5][6]

-

2'-O-methyluridine (Um) is one of the most common modifications in eukaryotic RNA, known to enhance the stability of RNA duplexes and confer significant resistance to nuclease degradation.

While the effects of these individual modifications are relatively well understood, the combined impact of a dual modification, This compound , presents a unique tool for manipulating RNA structure. This guide explores the synergistic effects of this dual modification, the experimental frameworks for its study, and its potential in therapeutic applications.

Biophysical Impact on RNA Duplex Stability

The structural consequence of incorporating this compound into an RNA duplex is a composite of the distinct effects of each methyl group.

The Role of the N3-Methyl Group: Disrupting the Watson-Crick Face

The N3 position of uridine contains an imino proton that acts as a hydrogen bond donor in a canonical Watson-Crick base pair with adenosine. Methylation at this position (m3U) removes this donor, precluding the formation of one of the two hydrogen bonds essential for the U-A pair.[7][8]

-

Causality: The loss of this hydrogen bond significantly weakens the base-pairing interaction. Molecular dynamics simulations and experimental data have shown that m3U modification disrupts Watson-Crick hydrogen bonding and intrastrand base stacking, leading to a significant destabilization of the RNA duplex.[7][9][10] This disruption is a key feature that can be exploited to modulate RNA structure at a specific site.

The Role of the 2'-O-Methyl Group: Reinforcing the A-Form Helix

The 2'-hydroxyl group of the ribose sugar is crucial for the conformational flexibility of the RNA backbone. Methylation at this position has two primary consequences:

-

Conformational Rigidity: It sterically favors a C3'-endo sugar pucker, which is the characteristic conformation for nucleotides within an A-form RNA helix. This pre-organization of the sugar into a helical conformation reduces the entropic penalty of duplex formation, thereby increasing its thermodynamic stability.[10]

-

Nuclease Resistance: Most endo- and exonucleases that degrade RNA recognize and require a free 2'-hydroxyl group for their catalytic activity. The 2'-O-methyl group effectively masks this recognition site, rendering the phosphodiester backbone highly resistant to cleavage.[9]

Synergistic Effect of this compound

The dual modification combines the base-destabilizing effect of the N3-methyl group with the backbone-stabilizing and nuclease-resistant properties of the 2'-O-methyl group. This creates a nucleotide analog with unique properties: it locally disrupts base pairing while maintaining the overall helical structure and integrity of the RNA strand.

Recent studies synthesizing and analyzing oligonucleotides with this dual modification have confirmed this functional dichotomy. Thermal denaturation experiments consistently show that, like m3U, the dual modification significantly decreases the thermal stability (Tm) of RNA duplexes compared to their unmodified or 2'-O-methyl-only counterparts.[9]

| Modification | Effect on Watson-Crick Face | Effect on Sugar Pucker / Backbone | Net Effect on Duplex Tm | Nuclease Resistance |

| Uridine (U) | Canonical H-bonding | C2'-endo / C3'-endo equilibrium | Baseline | Low |

| N3-Methyluridine (m3U) | Disrupts H-bond donor | C2'-endo preference[10] | Significantly Decreased [7] | Low |

| 2'-O-Methyluridine (Um) | Canonical H-bonding | C3'-endo preference (A-form) | Increased | High [9] |

| This compound | Disrupts H-bond donor | C3'-endo preference (A-form) | Significantly Decreased [9] | High [9] |

Methodologies for Structural Analysis

To empirically validate the structural impact of this compound, a multi-faceted approach combining high-throughput chemical probing with biophysical methods is recommended.

High-Throughput Chemical Probing

Chemical probing methods use small molecules that react with RNA in a structure-dependent manner. The sites of modification are then identified by next-generation sequencing, providing single-nucleotide resolution structural information for the entire RNA molecule.

SHAPE-MaP is a powerful technique for probing local nucleotide flexibility.[11][12]

-

Principle of Expertise: SHAPE reagents (e.g., 1M7, NAI) acylate the 2'-hydroxyl group of conformationally flexible nucleotides, which are typically found in single-stranded regions and loops. Paired or structurally constrained nucleotides react much more slowly. During reverse transcription under "mutational profiling" conditions, the bulky adduct on the 2'-hydroxyl causes the reverse transcriptase to misincorporate a nucleotide, effectively recording the modification site as a mutation in the resulting cDNA.[13][14] By comparing the mutation rates between a reagent-treated (+) sample and a control (-) sample, a reactivity score is calculated for each nucleotide, providing a quantitative measure of its flexibility.

-

Application: To study this compound, one would compare the SHAPE reactivity profile of an unmodified RNA to an identical sequence containing the modification. While the modified uridine itself cannot react (due to the 2'-O-methyl group), significant changes in the reactivity of neighboring nucleotides would reveal the local and global structural perturbations caused by the disruption of its base pair.

Caption: Simplified workflow for DMS-MaPseq analysis.

Biophysical and Spectroscopic Confirmation

NMR provides unparalleled atomic-level insight into RNA structure and dynamics in solution. [15][16][17]

-

Principle of Expertise: NMR can directly detect the protons involved in hydrogen bonding. Imino protons (G-H1 and U-H3) are characteristic of base pairs and have unique chemical shifts in 1D ¹H or 2D ¹H-¹⁵N HSQC spectra. The disappearance of a specific U-H3 imino proton signal upon incorporation of this compound provides direct, unambiguous evidence of the disruption of that specific U-A base pair. [18]Furthermore, analysis of through-space correlations (NOESY) and scalar couplings can confirm the C3'-endo sugar pucker induced by the 2'-O-methyl group. [10][19]* Trustworthiness: NMR serves as a self-validating system. The presence or absence of specific imino signals is a direct readout of base pairing, providing a gold-standard validation for the indirect measurements from chemical probing.

This is a fundamental biophysical technique to measure the thermodynamic stability of an RNA duplex.

-

Principle of Expertise: Base-stacked nucleic acids in a duplex absorb less UV light at 260 nm than unstacked, single-stranded nucleotides (the hypochromic effect). By slowly heating an RNA sample and monitoring the absorbance at 260 nm, a cooperative melting transition is observed. The temperature at which 50% of the duplexes have denatured is the melting temperature (Tm). A lower Tm indicates lower stability.

-

Application: Comparing the Tm of an unmodified duplex with one containing this compound provides a quantitative measure of the destabilization caused by the modification, as summarized in the table above.

Applications in Research and Drug Development

The unique combination of properties imparted by this compound makes it a powerful tool for RNA-based therapeutics and research.

-

Tuning siRNA Activity: Small interfering RNAs (siRNAs) require a thermodynamic asymmetry, where the guide strand is preferentially loaded into the RNA-induced silencing complex (RISC). Incorporating this compound into the passenger strand can strategically destabilize it, promoting its dissociation and enhancing the loading and activity of the guide strand. [7]The 2'-O-methyl group concurrently provides essential nuclease resistance, increasing the drug's half-life. [9]* Modulating Antisense Oligonucleotides (ASOs): For ASOs that function via RNase H-mediated degradation of a target mRNA, a balance of affinity and RNase H recognition is required. This modification could be used to fine-tune the binding affinity to the target mRNA, potentially reducing off-target effects while maintaining nuclease stability.

-

Probing RNA-Protein and RNA-Ligand Interactions: By replacing a key uridine in a protein or small molecule binding site with this compound, researchers can test the importance of the canonical U-A base pair for recognition. The loss of binding affinity would indicate that the Watson-Crick face of that uridine is a critical interaction point.

Conclusion and Future Perspectives

This compound is more than a chemical curiosity; it is a precision tool for the rational design of RNA molecules. By disrupting a Watson-Crick interaction while simultaneously reinforcing the RNA backbone and protecting it from degradation, this dual modification allows for the targeted manipulation of RNA secondary structure. The methodologies outlined in this guide—from high-throughput sequencing-based approaches to high-resolution spectroscopy—provide a robust framework for investigating its effects in any RNA context.

Future research will likely focus on the in vivo consequences of this modification, using techniques like in-cell SHAPE-MaP to understand how cellular factors and the crowded intracellular environment influence its structural impact. [13][20]Furthermore, exploring its effect on translational fidelity and its potential for incorporation into mRNA therapeutics could open new avenues in vaccine development and protein replacement therapies. As our ability to synthesize and study modified RNAs grows, so too will our capacity to harness their unique properties for therapeutic benefit.

References

-

Smola, M. J., Christy, T. W., Inoue, K., & Weeks, K. M. (2015). RNA motif discovery by SHAPE and mutational profiling (SHAPE-MaP). Nature Methods, 12(10), 941–943. Retrieved from [Link]

-

Smola, M. J., & Weeks, K. M. (2018). In-cell RNA structure probing with SHAPE-MaP. Nature Protocols, 13(10), 2379–2395. Retrieved from [Link]

-

Structure-Seq/DMS-Seq. (n.d.). Illumina. Retrieved from [Link]

-

Mustoe, A. M., Busan, S., & Weeks, K. M. (2021). DMS-MaPseq for Genome-Wide or Targeted RNA Structure Probing In Vitro and In Vivo. Methods in Molecular Biology, 2254, 219–238. Retrieved from [Link]

-

SHAPE-Map. (n.d.). Illumina. Retrieved from [Link]

-

Accurate RNA Structure Mapping with SHAPE-MaP. (n.d.). Eclipsebio. Retrieved from [Link]

-

Wang, Z., Wang, M., Wang, T., Zhang, Y., & Zhang, X. (2018). Genome-wide probing RNA structure with the modified DMS-MaPseq in Arabidopsis. bioRxiv. Retrieved from [Link]

-

Loughrey, D., Watkins, A. M., & Weeks, K. M. (2014). Mapping RNA Structure In Vitro with SHAPE Chemistry and Next-Generation Sequencing (SHAPE-Seq). Methods in Enzymology, 549, 277–299. Retrieved from [Link]

-

Zubradt, M., & Rouskin, S. (2019). In Vivo RNA Structure Probing with DMS-MaPseq. In Methods in Molecular Biology (pp. 143-157). Springer. Retrieved from [Link]

-

Zubradt, M., Gupta, P., Jeong, S., & Rouskin, S. (2017). DMS-MaPseq for genome-wide or targeted RNA structure probing in vivo. Nature Methods, 14(1), 75–82. Retrieved from [Link]

-

Mathews, D. H. (2010). Folding and Finding RNA Secondary Structure. Cold Spring Harbor Perspectives in Biology, 2(12), a003665. Retrieved from [Link]

-

3-Methyluridine. (2025). In Wikipedia. Retrieved from [Link]

-

Motorin, Y., & Helm, M. (2010). Use of Specific Chemical Reagents for Detection of Modified Nucleotides in RNA. RNA, 16(1), 1-13. Retrieved from [Link]

-

Chen, S. J., et al. (2025). Advances in RNA secondary structure prediction and RNA modifications: Methods, data, and applications. arXiv. Retrieved from [Link]

-

Neirich, M., et al. (2020). 2′-O-Trifluoromethylated RNA – a powerful modification for RNA chemistry and NMR spectroscopy. Chemical Science, 11(13), 3433-3439. Retrieved from [Link]

-

Sahoo, A., et al. (2024). N3-Methyluridine and 2′-O-Alkyl/2′-Fluoro-N3-Methyluridine Functionalized Nucleic Acids Improve Nuclease Resistance While Maintaining Duplex Geometry. Bioorganic & Medicinal Chemistry, 100, 117616. Retrieved from [Link]

-

Sahoo, A., et al. (2023). 2′-O-Alkyl-N3-Methyluridine Functionalized Passenger Strand Improves RNAi Activity by Modulating the Thermal Stability. ACS Chemical Biology, 18(10), 2269–2280. Retrieved from [Link]

-

Andersen, T. M., & Douthwaite, S. (2006). YfgB is the Escherichia coli methyltransferase that forms m3Psi at position 1915 in 23S ribosomal RNA. Journal of Molecular Biology, 359(3), 777-786. Retrieved from [Link]

-

D'Souza, S., & Wang, Y. (2020). NMR Characterization of RNA Small Molecule Interactions. Progress in Biophysics and Molecular Biology, 150, 3-13. Retrieved from [Link]

-

Chen, Y., et al. (2024). ML-Based RNA Secondary Structure Prediction Methods: A Survey. Scilight Press. Retrieved from [Link]

-

Panser, K., et al. (2026). Structural analysis of uridine modifications in solved RNA structures. Nucleic Acids Research. Retrieved from [Link]

-

Zhang, Y., et al. (2025). Enhanced RNA secondary structure prediction through integrative deep learning and structural context analysis. Nucleic Acids Research. Retrieved from [Link]

-

Reuter, J. S., & Mathews, D. H. (2010). RNA Secondary Structure Analysis Using RNAstructure. Current Protocols in Bioinformatics, 11, Unit 12.6. Retrieved from [Link]

-

D'Amico, K. L., & Butcher, S. E. (2018). Advances that facilitate the study of large RNA structure and dynamics by nuclear magnetic resonance spectroscopy. WIREs RNA, 9(3), e1474. Retrieved from [Link]

-

Chen, K., et al. (2021). Detection technologies for RNA modifications. Nature Methods, 18(12), 1438-1451. Retrieved from [Link]

-

Sahoo, A., et al. (2024). N3-Methyluridine and 2'-O-Alkyl/2'-Fluoro-N3-methyluridine functionalized nucleic acids improve nuclease resistance while maintaining duplex geometry. Bioorganic & Medicinal Chemistry, 100, 117616. Retrieved from [Link]

-

Desaulniers, J. P., Chui, H. M. P., & Chow, C. S. (2005). Solution conformations of two naturally occurring RNA nucleosides: 3-Methyluridine and 3-methylpseudouridine. Bioorganic & Medicinal Chemistry, 13(24), 6777-6781. Retrieved from [Link]

-

Sepich-Poore, C., et al. (2024). Detection of N3-methylcytidine in RNA at single base resolution using Protoscript II to read through and generate high mutation rates. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

-

Hennig, M., & Williamson, J. R. (2011). RNA Dynamics by NMR Spectroscopy. WIREs RNA, 2(1), 34-45. Retrieved from [Link]

-

Duss, O., & Lukavsky, P. J. (2018). Application of NMR Spectroscopy to Determine Small RNA Structure. In Methods in Molecular Biology (pp. 249-276). Springer. Retrieved from [Link]

-

N3-Methyluridine. (n.d.). PubChem. Retrieved from [Link]

-

Sahoo, A., et al. (2024). Synthesis of N3-Methyluridine- and 2'-O-Alkyl/2'-Fluoro-N3-Methyluridine-Modified Phosphoramidites and Their Incorporation into DNA and RNA Oligonucleotides. Current Protocols, 4(10), e70039. Retrieved from [Link]

-

Chen, W., et al. (2019). Recent Advances in Identification of RNA Modifications. Genes, 10(5), 369. Retrieved from [Link]

-

Svitkin, Y. V., et al. (2017). N1-Methylpseudouridine and pseudouridine modifications modulate mRNA decoding during translation. Nucleic Acids Research, 45(13), 7919–7933. Retrieved from [Link]

-

Sahoo, A., et al. (2022). Synthesis and Structural Analysis of N‐Methyluridine and 2'‐Alkoxy/Fluoro‐N‐Methyluridine Nucleosides by Using NMR Spectroscopy, X‐Ray Crystallography, and Computational Methods. Chemistry – An Asian Journal, 17(18), e202200632. Retrieved from [Link]

-

Sahoo, A., et al. (2024). Synthesis of N3-Methyluridine- and 2'-O-Alkyl/2'-Fluoro-N3-Methyluridine-Modified Phosphoramidites and Their Incorporation into DNA and RNA Oligonucleotides. Current Protocols. Retrieved from [Link]

Sources

- 1. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 2. mdpi.com [mdpi.com]

- 3. Folding and Finding RNA Secondary Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advances in RNA secondary structure prediction and RNA modifications: Methods, data, and applications [arxiv.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 3-Methyluridine - Wikipedia [en.wikipedia.org]

- 7. 2′-O-Alkyl-N3-Methyluridine Functionalized Passenger Strand Improves RNAi Activity by Modulating the Thermal Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. N3-Methyluridine and 2'-O-Alkyl/2'-Fluoro-N3-methyluridine functionalized nucleic acids improve nuclease resistance while maintaining duplex geometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. RNA motif discovery by SHAPE and mutational profiling (SHAPE-MaP) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mapping RNA Structure In Vitro with SHAPE Chemistry and Next-Generation Sequencing (SHAPE-Seq) | Springer Nature Experiments [experiments.springernature.com]

- 13. In-cell RNA structure probing with SHAPE-MaP - PMC [pmc.ncbi.nlm.nih.gov]

- 14. SHAPE-Map [illumina.com]

- 15. Advances that facilitate the study of large RNA structure and dynamics by nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. RNA Dynamics by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Application of NMR Spectroscopy to Determine Small RNA Structure | Springer Nature Experiments [experiments.springernature.com]

- 18. NMR Characterization of RNA Small Molecule Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Accurate RNA Structure Mapping with SHAPE-MaP | eSHAPE [eclipsebio.com]

Stability of N3-Methyl-2'-O-methyluridine in biological systems

An In-depth Technical Guide to the Stability of N3-Methyl-2'-O-methyluridine in Biological Systems

Introduction: The Significance of this compound